molecular formula C12H14ClNO5S B441440 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 315711-15-0

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B441440
CAS RN: 315711-15-0
M. Wt: 319.76g/mol
InChI Key: VEQUKVQGKYHUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been shown to possess antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a drug.

Future Directions

There are several future directions for the research of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of new synthetic methods for the preparation of this compound.
3. Evaluation of the potential of this compound as a lead compound for the development of new drugs.
4. Investigation of the potential of this compound in the field of material science.
5. Exploration of the potential of this compound in the treatment of various diseases.
In conclusion, 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in drug development, material science, and the treatment of various diseases.

Synthesis Methods

The synthesis of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate involves the reaction of 2,4-dimethyl-5-(3-chloropropionyl)thiophene-3-carboxylic acid with dimethyl carbonate in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid with a melting point of 128-130°C.

Scientific Research Applications

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate has been explored for its potential applications in various scientific research areas such as medicinal chemistry, organic synthesis, and material science. It has been found to exhibit anti-inflammatory, antitumor, and antifungal activities. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

dimethyl 5-(3-chloropropanoylamino)-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c1-6-8(11(16)18-2)10(14-7(15)4-5-13)20-9(6)12(17)19-3/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQUKVQGKYHUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate

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